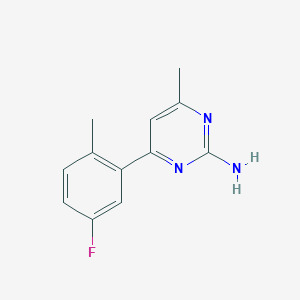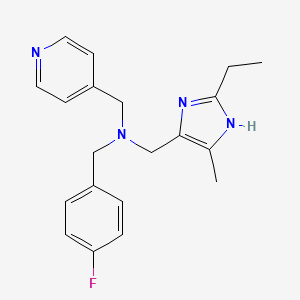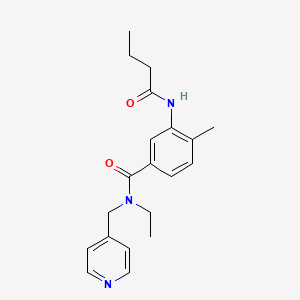![molecular formula C16H21N3OS B4259943 3-methyl-N-[4-(methylthio)benzyl]-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4259943.png)
3-methyl-N-[4-(methylthio)benzyl]-N-propyl-1H-pyrazole-5-carboxamide
説明
3-methyl-N-[4-(methylthio)benzyl]-N-propyl-1H-pyrazole-5-carboxamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential medicinal properties. It belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to the well-known cannabinoid, JWH-018. MMB-2201 has been found to have high affinity and potency for the cannabinoid receptors, CB1 and CB2, making it a promising candidate for further research in the field of cannabinoid pharmacology.
作用機序
3-methyl-N-[4-(methylthio)benzyl]-N-propyl-1H-pyrazole-5-carboxamide exerts its effects by binding to and activating the cannabinoid receptors, CB1 and CB2. CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are found mainly in immune cells and are involved in the regulation of immune function. This compound has been found to have high affinity and potency for both CB1 and CB2 receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. This compound has also been found to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of using 3-methyl-N-[4-(methylthio)benzyl]-N-propyl-1H-pyrazole-5-carboxamide in lab experiments is its high affinity and potency for the cannabinoid receptors, CB1 and CB2. This makes it a valuable tool for studying the pharmacology of these receptors and their potential therapeutic applications. Additionally, the synthesis of this compound has been optimized to produce high yields and purity, making it a reliable compound for research purposes.
One of the limitations of using this compound in lab experiments is its potential for abuse and dependence. As a synthetic cannabinoid, this compound has been found to have similar psychoactive effects to THC, the main psychoactive component of cannabis. This may make it difficult to interpret the results of lab experiments, as the effects of this compound may be confounded by its psychoactive properties.
将来の方向性
There are several potential future directions for research on 3-methyl-N-[4-(methylthio)benzyl]-N-propyl-1H-pyrazole-5-carboxamide. One area of interest is the development of this compound as a potential therapeutic agent for chronic pain, inflammation, and anxiety disorders. Further research is needed to determine the safety and efficacy of this compound in humans, as well as the optimal dosage and route of administration.
Another area of interest is the potential use of this compound as a tool for studying the pharmacology of the cannabinoid receptors, CB1 and CB2. Further research is needed to elucidate the molecular mechanisms underlying the effects of this compound on these receptors, as well as its potential interactions with other signaling pathways.
Overall, this compound is a promising compound for further research in the field of cannabinoid pharmacology. Its high affinity and potency for the cannabinoid receptors, CB1 and CB2, make it a valuable tool for studying the pharmacology of these receptors and their potential therapeutic applications. Further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential for abuse and dependence.
科学的研究の応用
3-methyl-N-[4-(methylthio)benzyl]-N-propyl-1H-pyrazole-5-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties, making it a potential candidate for the treatment of chronic pain, inflammation, and anxiety disorders. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-4-9-19(16(20)15-10-12(2)17-18-15)11-13-5-7-14(21-3)8-6-13/h5-8,10H,4,9,11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHXWGWQKKENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)SC)C(=O)C2=NNC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[4-(methylsulfonyl)benzyl]-1-pyridin-2-ylpropan-2-amine](/img/structure/B4259863.png)


![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]methanamine](/img/structure/B4259884.png)
![1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B4259891.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]piperazine trifluoroacetate](/img/structure/B4259892.png)
![N-butyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-(1H-tetrazol-1-ylmethyl)benzamide](/img/structure/B4259905.png)
![3-(4-fluorophenoxy)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-methylpropan-1-amine](/img/structure/B4259909.png)
![N-allyl-N-(2-chlorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B4259912.png)

![2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B4259929.png)
![N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B4259934.png)
![2-[4-(3-fluorobenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4259935.png)

